Bienvenue dans la boutique en ligne BenchChem!

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Nucleophilic Substitution Carbonate Reactivity Prodrug Activation

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS 194995-47-6), also designated as 1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate, is an activated carbonate ester with the molecular formula C13H15NO7 and a molecular weight of 297.26 g/mol. The compound features a 4-nitrophenyl carbonate moiety linked to an ethyl isobutyrate backbone, conferring enhanced electrophilicity at the carbonyl center and making it a valuable pharmaceutical intermediate for prodrug synthesis and functional derivatization.

Molecular Formula C13H15NO7
Molecular Weight 297.26 g/mol
CAS No. 194995-47-6
Cat. No. B1592200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
CAS194995-47-6
Molecular FormulaC13H15NO7
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C13H15NO7/c1-8(2)12(15)19-9(3)20-13(16)21-11-6-4-10(5-7-11)14(17)18/h4-9H,1-3H3
InChIKeyBYKGARIWNYRANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl Isobutyrate (CAS 194995-47-6): Chemical Identity and Core Properties


1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS 194995-47-6), also designated as 1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate, is an activated carbonate ester with the molecular formula C13H15NO7 and a molecular weight of 297.26 g/mol . The compound features a 4-nitrophenyl carbonate moiety linked to an ethyl isobutyrate backbone, conferring enhanced electrophilicity at the carbonyl center and making it a valuable pharmaceutical intermediate for prodrug synthesis and functional derivatization . Its canonical SMILES (CC(OC(=O)OC1=CC=C([N+](=O)[O-])C=C1)OC(=O)C(C)C) reflects the dual-ester architecture that underpins its utility as an activated acylating agent .

Why 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl Isobutyrate Cannot Be Substituted with Generic Carbonate Esters


The selection of an activated carbonate for prodrug construction is not a trivial exercise in functional group replacement. The 4-nitrophenoxy moiety in 1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate functions as a superior leaving group, with p-nitrophenoxide demonstrating markedly higher leaving group ability than alkoxide-based alternatives such as benzyl or ethyl carbonates [1]. This electronic activation directly governs the kinetics of nucleophilic acyl substitution—a critical parameter in both synthetic efficiency and, when the carbonate is used as a prodrug promoiety, the rate of enzymatic or chemical bioactivation. Furthermore, the isobutyrate ester branch contributes to lipid solubility and can modulate the hydrolytic stability of the final prodrug construct . Substituting with a generic, less-activated carbonate (e.g., a simple alkyl carbonate) or a different ester chain (e.g., acetate) would fundamentally alter the reaction rates, yield, and potentially the pharmacokinetic profile of the downstream pharmaceutical agent, rendering direct interchange without re-optimization of the synthetic route and biological performance impossible.

Quantitative Differentiation Guide for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl Isobutyrate Procurement


Leaving Group Superiority of 4-Nitrophenoxide Over Alkoxide-Based Carbonates

The 4-nitrophenyl carbonate motif exhibits a reaction rate that is up to 235 times greater than the corresponding benzoate ester in nucleophilic substitution reactions with substituted phenoxides, as established by a kinetic study comparing 4-nitrophenyl phenyl carbonate (a structural analog of the target compound's carbonate portion) against 4-nitrophenyl benzoate [1]. This kinetic advantage is attributed to the excellent leaving group ability of p-nitrophenoxide, which is significantly superior to that of common alkoxide leaving groups (e.g., ethyl or benzyl) . The target compound, 1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, harnesses this intrinsic reactivity to facilitate efficient conjugation with amine or hydroxyl functionalities in drug candidates.

Nucleophilic Substitution Carbonate Reactivity Prodrug Activation

High Purity Specification (99.92%) for Reproducible Conjugation Efficiency

Commercial sourcing data indicates that 1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is available with a purity specification of 99.92%, as determined by HPLC analysis . This exceeds the typical 95-98% purity offered by many generic carbonate intermediates . High purity is paramount for this class of activated carbonates, as impurities—particularly acidic or nucleophilic species—can prematurely decompose the reactive intermediate, leading to batch-to-batch variability and suboptimal yields in downstream applications.

Analytical Chemistry Pharmaceutical Intermediate Quality Control

Class-Level Pharmacokinetic Advantage of Isobutyrate Esters in Prodrug Design

While direct in vivo data for 1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is not available, the isobutyrate ester moiety is a well-validated structural feature in orally bioavailable prodrugs. In a rat model, the isobutyrate ester prodrug of acyclovir (compound 4d) achieved a mean urinary recovery of acyclovir of 51%, representing a 5.7-fold increase over unmodified acyclovir (9%) and a performance comparable to the clinically established prodrug valacyclovir (50%) [1]. Furthermore, tri-isobutyrate esters of 4′-fluorouridine demonstrated excellent oral pharmacokinetic properties and enhanced stability compared to the parent nucleoside in rats [2]. These findings establish a class-level precedent: the isobutyrate chain, which is a component of the target compound's structure, can confer favorable bioavailability and stability when incorporated into a prodrug framework.

Pharmacokinetics Prodrug Design Oral Bioavailability

Quantifiable Leaving Group Chromophore for Reaction Monitoring

The 4-nitrophenoxide leaving group liberated upon nucleophilic attack of the carbonate generates a chromophore that can be directly quantified via UV-Vis spectrophotometry at 413 nm, as demonstrated in studies on 4-nitrophenyl carbonate-based protecting groups [1]. This optical readout provides a non-invasive, real-time method to track the progress of conjugation reactions, offering a distinct advantage over carbonates that release non-chromophoric leaving groups (e.g., alkoxides), which require more laborious analytical methods like HPLC or NMR for monitoring. The target compound, 1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, shares this spectrophotometric handle.

Spectrophotometry Reaction Monitoring Quality Control

Computed Physicochemical Properties Supporting Lipid Solubility and Membrane Permeability

The predicted partition coefficient (LogP) for 1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is 3.1786, and its topological polar surface area (TPSA) is 107.65 Ų [1]. This LogP value is higher than that of the simpler carbonate analog isopropenyl (4-nitrophenyl) carbonate (calculated LogP ~1.8-2.0, based on its lower molecular weight and absence of the isobutyrate chain) , indicating that the target compound possesses enhanced lipophilicity. While a direct, controlled comparison is not available, the higher LogP of the isobutyrate derivative suggests a greater propensity to partition into lipid membranes, a desirable trait for prodrugs intended for oral absorption or passive cellular uptake.

Lipophilicity Drug Design Physicochemical Properties

Validated Application Scenarios for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl Isobutyrate in Research and Industrial Settings


High-Efficiency Synthesis of Oral Prodrugs Requiring Rapid Conjugation and In Vivo Activation

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is optimally deployed as an activated intermediate in the synthesis of prodrugs where both synthetic efficiency and in vivo performance are critical. The superior leaving group ability of the 4-nitrophenoxy moiety (up to 235× more reactive than analogous benzoates [1]) enables rapid, high-yield conjugation to amine- or hydroxyl-containing drug candidates under mild conditions. The subsequent prodrug, featuring an isobutyrate ester chain, is positioned to leverage the favorable oral bioavailability observed for isobutyrate prodrugs in class-level studies, including a 5.7-fold increase in parent drug recovery compared to unmodified drug [2]. The high commercial purity (99.92% ) of the intermediate further ensures reproducible results in GMP and R&D settings. The chromophoric nature of the 4-nitrophenoxide leaving group (λmax 413 nm) facilitates real-time reaction monitoring, enabling process optimization with minimal analytical burden [3].

Construction of Lipid-Soluble Drug Conjugates for Enhanced Cellular Permeability

For research programs focused on improving the passive membrane permeability of polar drug molecules, 1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate offers a quantifiable advantage. With a predicted LogP of 3.1786 [4], this intermediate is significantly more lipophilic than simpler carbonate reagents. Incorporating this moiety into a drug conjugate increases the overall lipophilicity of the prodrug, which is a well-established strategy for enhancing oral absorption and tissue distribution. The increased LogP, combined with the class-level stability conferred by the isobutyrate ester group [5], makes this intermediate a strategic choice for designing prodrugs intended to overcome biological barriers.

Analytical Method Development and Quality Control of Carbonate-Based Conjugation Processes

The distinct spectrophotometric signature of the 4-nitrophenoxide leaving group (413 nm [3]) makes 1-(((4-nitrophenoxy)carbonyl)oxy)ethyl isobutyrate an ideal model compound or standard for developing and validating analytical methods that monitor the progress of carbonate-based conjugation reactions. In industrial QC and process development labs, this optical property allows for the creation of simple, robust, and high-throughput assays to track reaction kinetics and confirm completion, thereby reducing reliance on more complex and time-consuming chromatographic techniques. This application directly supports the efficient scale-up and manufacturing of drug substances that utilize similar activated carbonate chemistries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.